REACTION_SMILES
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[F:27][CH2:28][C:29](=[O:30])[Cl:31].[NH2:1][c:2]1[c:3]([C:4](=[O:5])[NH:6][c:7]2[c:8]([CH3:13])[cH:9][cH:10][cH:11][cH:12]2)[cH:14][c:15]([N+:18](=[O:19])[O-:20])[cH:16][cH:17]1.[O:32]1[CH2:33][CH2:34][CH2:35][CH2:36]1.[cH:21]1[cH:22][cH:23][n:24][cH:25][cH:26]1>>[NH:1]([c:2]1[c:3]([C:4](=[O:5])[NH:6][c:7]2[c:8]([CH3:13])[cH:9][cH:10][cH:11][cH:12]2)[cH:14][c:15]([N+:18](=[O:19])[O-:20])[cH:16][cH:17]1)[C:29]([CH2:28][F:27])=[O:30]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CF
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1NC(=O)c1cc([N+](=O)[O-])ccc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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Cc1ccccc1NC(=O)c1cc([N+](=O)[O-])ccc1NC(=O)CF
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |